N1-Unsubstituted Benzimidazole Core Preserves Hydrogen-Bond Donor Capacity Versus N1-Methylated Analogs
The target compound retains an unsubstituted N1 hydrogen on the benzimidazole ring (N-H), whereas the commercially available analog 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride (CAS 1951442-02-6) features an N1-methyl group . In benzimidazole pharmacophores, N1-substitution eliminates a hydrogen-bond donor site that is critical for interactions with biological targets including kinase ATP-binding pockets and enzyme active sites [1]. The unsubstituted N1-H in the target compound preserves this donor capacity, enabling intermolecular hydrogen bonding that is sterically and electronically precluded in the N1-methyl analog.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (N1-H donor present) |
| Comparator Or Baseline | 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride: 0 (N1-H donor absent) |
| Quantified Difference | Difference of 1 H-bond donor site |
| Conditions | Structural analysis based on chemical connectivity; inferred from benzimidazole pharmacophore SAR literature |
Why This Matters
This difference is critical for applications requiring specific binding orientations where an unsubstituted benzimidazole N-H participates in target engagement.
- [1] Brishty SR, Hossain MJ, et al. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Curr Top Med Chem. 2021. View Source
